N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-18-9-11(16-17-18)14(19)15-8-10(12-4-2-6-20-12)13-5-3-7-21-13/h2-7,9-10H,8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFPUOBRPVZAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a series of reactions involving the furan moiety and triazole derivatives. The general synthetic route involves:
- Formation of Triazole : Utilizing azide and alkyne coupling reactions.
- Carboxamide Formation : Reaction of the triazole with appropriate carboxylic acid derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by interfering with DNA synthesis.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound shows significant cytotoxic activity at nanomolar concentrations against human leukemic T-cells. The following table summarizes the cytotoxicity results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | Jurkat T-cells | 0.5 | DNA damage and apoptosis |
| 2 | K562 (Leukemia) | 0.8 | Mitochondrial membrane potential loss |
| 3 | A549 (Lung Cancer) | 1.0 | Inhibition of DNA synthesis |
Structure-Activity Relationship (SAR)
The biological activity is influenced by specific structural features:
- Furan Substituents : Enhance lipophilicity and cellular uptake.
- Triazole Ring : Critical for interaction with biological targets.
Case Studies
Several case studies have explored the biological activity of triazole derivatives:
-
Study on Apoptosis Induction :
- Researchers observed that treatment with this compound led to morphological changes consistent with apoptosis in Jurkat cells. These included membrane blebbing and chromatin condensation.
-
DNA Fragmentation Analysis :
- Comet assay results indicated significant DNA fragmentation in treated cells compared to controls, suggesting that the compound induces genotoxic stress.
Pharmacokinetics and ADME Properties
Preliminary assessments suggest favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for this compound:
- Absorption : High permeability across cell membranes.
- Distribution : Effective distribution in tumor tissues.
- Metabolism : Moderate metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
